molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No.: B020014
CAS No.: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is widely used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of advanced purification techniques such as column chromatography and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Herbicide Synthesis
2,4-Dichloro-6-methylpyrimidine serves as a crucial intermediate in the synthesis of herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This characteristic makes it valuable for sustainable agricultural practices .

Case Study : Research has shown that derivatives of this compound can enhance the efficacy of herbicides, leading to improved crop yields and reduced environmental impact. For instance, formulations containing this compound have demonstrated significant effectiveness against common weeds without harming surrounding crops.

Pharmaceutical Development

Anticancer and Antiviral Agents
The compound is utilized in the synthesis of various pharmaceuticals targeting viral infections and cancer. Notably, derivatives of this compound have been developed as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in treating non-small cell lung cancer (NSCLC).

CompoundActivityIC50 (μM)Selectivity
L-1881.9% inhibition on EGFR T790M/L858R0.65 ± 0.06High against cancer cells

Case Study : A study highlighted the synthesis of 19 derivatives of this compound, with L-18 showing promising anticancer activity and minimal toxicity to normal cells . This indicates its potential as a drug candidate warranting further investigation.

Material Science

Specialty Polymers and Coatings
In material science, this compound is employed in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are essential for various industrial applications.

ApplicationBenefits
CoatingsImproved resistance to chemicals and UV light
PolymersEnhanced mechanical properties

Analytical Chemistry

Reference Standard in Analytical Methods
This compound acts as a reference standard in analytical chemistry, aiding in the detection and quantification of similar compounds in complex mixtures. Its role is crucial for quality control in laboratories.

Application Example : In chromatographic methods, this compound is used to calibrate instruments for accurate measurements of pesticide residues in agricultural products.

Biochemistry

Enzyme Inhibition Studies
Researchers utilize this compound to study enzyme inhibition and metabolic pathways. Understanding these processes can lead to innovative therapeutic strategies.

Case Study : Investigations into its effects on specific enzymes have provided insights into biochemical processes that could inform drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at position 6 influences its electronic properties and steric interactions, making it a valuable intermediate in various synthetic applications .

Biological Activity

2,4-Dichloro-6-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimalarial properties, potential as an epidermal growth factor receptor (EGFR) inhibitor, and cytotoxicity assessments.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. This specific arrangement contributes to its biological activities.

Antimalarial Activity

Recent studies have evaluated the antimalarial activity of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the in vitro antimalarial activity of selected compounds derived from this pyrimidine:

CompoundIC50 (µM) D6 StrainIC50 (µM) W2 StrainCytotoxicity (Vero Cells)
5j0.130.14Non-cytotoxic up to 4.76 µg/mL
5e0.270.30Non-cytotoxic
5k0.390.48Non-cytotoxic

These results indicate that certain derivatives exhibit potent antimalarial activity with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine (CQ). For instance, compound 5j demonstrated an impressive selectivity index greater than 80 against CQ-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that the presence of chlorine at the 4th position of the pyrimidine ring enhances the activity against both sensitive and resistant strains of P. falciparum. Furthermore, modifications to the amine substituents have been shown to improve efficacy; for example, replacing secondary cyclic amines with primary amines resulted in increased activity .

Inhibition of EGFR Kinase

In addition to its antimalarial properties, derivatives of this compound have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) treatment. A notable compound from this series, designated L-18, exhibited:

  • Inhibitory Activity: 81.9% inhibition against EGFR T790M/L858R mutations.
  • Antiproliferative Activity: An IC50 value of 0.65 ± 0.06 μM against H1975 cells.
  • Mechanism: Induction of apoptosis and cell cycle arrest in cancer cells.

In vivo studies demonstrated that L-18 did not cause significant toxicity in normal cells while effectively suppressing tumor growth in xenograft models .

Cytotoxicity Studies

Cytotoxicity assessments have shown that many derivatives of this compound are non-cytotoxic at concentrations up to 4.76 µg/mL when tested against Vero cell lines. This suggests a favorable safety profile for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,4-Dichloro-6-methylpyrimidine critical for experimental design?

  • Methodological Answer: The compound’s physical properties are foundational for reaction setup and purification:

PropertyValueReference
Melting Point (°C)44–47
Boiling Point (°C)219
Molecular Weight (g/mol)163
Flash Point (°C)113 (closed cup)
  • Implications:
  • The low melting point requires refrigeration for storage to prevent degradation.
  • High boiling point suggests suitability for high-temperature reactions (e.g., cross-coupling).
  • Flash point indicates flammability risks, necessitating inert atmospheres for high-temperature work .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:

  • PPE Requirements: Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (common for chlorinated pyrimidines) .
  • Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors during synthesis .
  • Waste Disposal: Classify as corrosive (UN 3263) and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?

  • Methodological Answer:

  • FTIR/Raman: Detect C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretching vibrations. Theoretical DFT studies (B3LYP/6-311++G**) predict vibrational modes for structural validation .
  • NMR: The methyl group (δ ~2.5 ppm in 1^1H NMR) and chlorine-substituted carbons (δ ~150–160 ppm in 13^{13}C NMR) confirm regiochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer:

  • Functional Selection: B3LYP or B3PW91 with cc-pVTZ basis sets calculate electron density distribution. Exact exchange terms improve accuracy for halogenated systems .
  • Reactivity Insights:
  • The methyl group at C6 donates electrons, reducing electrophilicity at C4 compared to C2.
  • LUMO maps identify C2 and C4 as preferred sites for nucleophilic attack, validated by experimental regioselectivity .

Q. How to resolve contradictions in reaction yields during cross-coupling with this compound?

  • Methodological Answer:

  • Variable Optimization:
  • Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts coupling efficiency with aryl stannanes (e.g., 2-(tributylstannyl)pyridine) .
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
  • Control Experiments:
  • Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of chloro groups).
  • Use 19^{19}F NMR for fluorous-tagged derivatives to track displacement efficiency .

Q. What role does this compound play in fluorous synthesis, and how do conditions influence tag displacement?

  • Methodological Answer:

  • Synthetic Workflow:

Tagging: React with 1H,1H,2H,2H-perfluorodecanethiol to introduce a fluorous tag at C4 .

Oxidation: Convert thioether to sulfone using mCPBA to activate for displacement.

Displacement: Amines or thiols replace the sulfone under mild conditions (e.g., DCM, 25°C).

  • Key Factors:
  • Solvent Polarity: Higher polarity (e.g., THF) improves tag solubility but slows displacement kinetics.
  • Temperature: Elevated temperatures (50–60°C) accelerate reactions but risk decomposition .

Q. How does electronic structure govern regioselectivity in bis-substitution reactions of this compound?

  • Methodological Answer:

  • Substitution Patterns:
  • C2 vs. C4 Reactivity: C2 is more electron-deficient due to adjacent chlorines, favoring nucleophilic attack. Methyl at C6 sterically hinders C4 in some cases .
  • Case Study: Reaction with 4-ethoxycarbonylisoxazolone at 130°C yields bis-substituted products at C2 and C4. Kinetic vs. thermodynamic control can be probed via time-resolved 1^1H NMR .

Q. Data Contradiction Analysis

  • Melting Point Consistency: All sources report 44–47°C, confirming reliability .
  • Synthetic Yields: Discrepancies in cross-coupling yields (2–5% in some cases vs. higher yields in fluorous synthesis) highlight the need for condition-specific optimization.

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLKROSJMNFSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063868
Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Molecular Weight

163.00 g/mol
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CAS No.

5424-21-5
Record name 2,4-Dichloro-6-methylpyrimidine
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Record name 2,4-Dichloro-6-methylpyrimidine
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Record name 2,4-dichloro-6-methylpyrimidine
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Synthesis routes and methods

Procedure details

45 g (0.36 M) of 2,4-dihydroxy-6-methyl-pyrimidine have been treated with phosphorous oxychloride in the presence of diethylaniline. After having been refluxed during 3 hours the reaction mixture was cooled and the excess of phosphorous oxychloride was decomposed over ice, then the mixture was neutralized with NaOH, saturated with a NaCl solution and extracted with ether. By separation and evaporation of the ethereal extracts there was obtained a residue which was distilled to yield 57 g of the title compound at B.p. 99°/11 Torr.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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